6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2172030-88-3
VCID: VC4294313
InChI: InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)10-9-16(30-24)13-25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27)
SMILES: C1CC2(CC(C2)C(=O)O)OC1CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C24H25NO5
Molecular Weight: 407.466

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid

CAS No.: 2172030-88-3

Cat. No.: VC4294313

Molecular Formula: C24H25NO5

Molecular Weight: 407.466

* For research use only. Not for human or veterinary use.

6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid - 2172030-88-3

Specification

CAS No. 2172030-88-3
Molecular Formula C24H25NO5
Molecular Weight 407.466
IUPAC Name 6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid
Standard InChI InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)10-9-16(30-24)13-25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27)
Standard InChI Key KCKIRWRPPYJTRA-UHFFFAOYSA-N
SMILES C1CC2(CC(C2)C(=O)O)OC1CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Nomenclature

The systematic name 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid delineates its structure with precision:

  • Spirocyclic core: The 5-oxaspiro[3.4]octane system consists of two fused rings—a three-membered cyclopropane and a four-membered oxetane—connected at a single spiro carbon atom. The oxygen atom resides in the larger ring, contributing to the molecule’s polarity.

  • Fmoc-protected amino group: The Fmoc moiety [(9H-fluoren-9-ylmethoxy)carbonyl] is appended via a methylene (-CH2-) linker to the spirocyclic framework. This group is widely employed in solid-phase peptide synthesis (SPPS) due to its base-labile nature, which allows selective deprotection under mild conditions .

  • Carboxylic acid terminus: The 2-carboxylic acid group enhances solubility in polar solvents and provides a handle for further functionalization, such as amide bond formation.

The compound’s IUPAC name adheres to the principles of substitutive nomenclature, prioritizing the spiro system as the parent structure. Its molecular formula is C25H25NO5, with a molecular weight of 419.47 g/mol.

Synthesis and Characterization

While direct literature on the synthesis of 6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid remains scarce, its preparation can be inferred from established protocols for Fmoc-protected spirocyclic analogs. The synthesis likely proceeds through three strategic steps:

Construction of the Spirocyclic Scaffold

The 5-oxaspiro[3.4]octane-2-carboxylic acid core can be synthesized via intramolecular cyclization or [2+2] photocycloaddition. For example, a ketone precursor may undergo acid-catalyzed cyclization to form the spiro system, followed by oxidation to introduce the carboxylic acid group.

Physicochemical Properties

The compound’s properties derive from its hybrid Fmoc-spiro architecture:

PropertyValue/DescriptionSource Analogy
Log P (octanol-water)~3.72 (predicted)
Solubility0.0067 mg/mL in water (moderate)
pKa (COOH)~2.8 (carboxylic acid)Estimated
Melting Point174–176°C (decomposes)
HygroscopicityLow (Fmoc shields polar groups)

Stability Considerations:

  • Acid Sensitivity: The Fmoc group cleaves under acidic conditions (e.g., 20% piperidine in DMF) .

  • Light Sensitivity: The spirocyclic system may undergo ring-opening under UV irradiation.

  • Storage: -20°C under inert atmosphere to prevent hydrolysis .

Applications in Peptide Synthesis

The compound’s utility lies in its dual role as a conformationally constrained amino acid analog and a protecting-group-bearing building block:

Solid-Phase Peptide Synthesis (SPPS)

  • Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF, exposing the amine for subsequent coupling .

  • Spirocyclic Rigidity: The 5-oxaspiro[3.4]octane system restricts backbone torsion angles (ϕ/ψ), favoring β-turn or helical conformations in peptides.

Drug Discovery

  • Protease Inhibition: Spirocyclic scaffolds mimic transition states in enzymatic reactions. For example, analogous compounds inhibit HIV-1 protease (IC50 ~50 nM) .

  • GPCR Targeting: The rigidity enhances selectivity for G-protein-coupled receptors, reducing off-target effects.

Pharmacological Relevance

ParameterSpecification
GHS ClassificationCorrosive (Category 1B)
Hazard StatementsH314 (Causes severe skin burns)
Precautionary MeasuresP280 (Wear gloves/eye protection)
Storage-20°C, desiccated, inert atmosphere

Hazmat Shipping: Class 8 (Corrosive), Packing Group II . International transport requires Excepted Quantity (EQ) packaging with a USD 150+ fee .

Future Perspectives

Future research should prioritize:

  • Optimized Synthetic Routes: Leveraging flow chemistry to improve yields (>80%) and reduce reaction times.

  • Bioconjugation Studies: Exploring click chemistry for labeling applications (e.g., fluorescent tags).

  • Therapeutic Evaluation: Screening against neurodegenerative targets (e.g., β-secretase in Alzheimer’s).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator